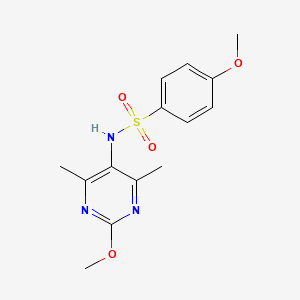

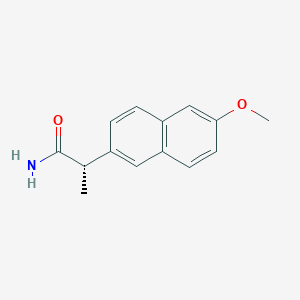

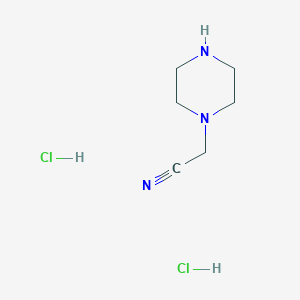

![molecular formula C12H13ClN2O2 B2494658 2-Chlor-N-[4-(2-Oxopyrrolidin-1-yl)phenyl]acetamid CAS No. 923225-78-9](/img/structure/B2494658.png)

2-Chlor-N-[4-(2-Oxopyrrolidin-1-yl)phenyl]acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a compound that features a pyrrolidinone ring, which is a five-membered lactam

Wissenschaftliche Forschungsanwendungen

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for designing bioactive molecules with potential therapeutic effects.

Biological Studies: Used in studies to understand the interaction of pyrrolidinone derivatives with biological targets.

Industrial Applications: Potential use in the synthesis of polymers and other materials due to its reactive functional groups.

Wirkmechanismus

Target of Action

The primary target of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .

Mode of Action

The compound acts as an allosteric modulator of the sigma-1 receptor . It binds to the receptor and modulates its activity, influencing the regulation of Ca2+ ion influx. This modulation can enhance the effects of endogenous or exogenous agonists .

Biochemical Pathways

The action of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide on the sigma-1 receptor affects the calcium signaling pathway . By modulating the activity of the sigma-1 receptor, it influences the release of Ca2+ ions from the ER to the mitochondria, which can have downstream effects on various cellular processes that depend on calcium signaling .

Pharmacokinetics

The introduction of fluorine atoms in the compound has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs . .

Result of Action

The modulation of the sigma-1 receptor by 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects . These effects are likely due to the compound’s influence on calcium signaling and the downstream cellular processes it affects .

Biochemische Analyse

Biochemical Properties

It is known that pyrrolidine derivatives, such as this compound, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the derivative and the biomolecules it interacts with .

Cellular Effects

Similar compounds have been shown to exhibit psychotropic and cerebroprotective effects, suggesting potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and possible changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to undergo changes over time, including degradation .

Dosage Effects in Animal Models

Similar compounds have been shown to exhibit varying effects at different dosages, including potential toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves the reaction of chloroacetamide with 2-(2-oxopyrrolidin-1-yl)phenylamine. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The pyrrolidinone ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in solvents such as ethanol or DMF.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Products depend on the nucleophile used, such as azides or thiols.

Oxidation: Oxidized derivatives of the pyrrolidinone ring.

Reduction: Reduced forms of the pyrrolidinone ring.

Hydrolysis: Corresponding carboxylic acids and amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide

- 2,4-Dichloroacetanilide

- 5-chloro-N-[(3R)-1-(2-{[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]amino

Uniqueness

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrolidinone ring. This combination of structural features imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Eigenschaften

IUPAC Name |

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c13-8-11(16)14-9-3-5-10(6-4-9)15-7-1-2-12(15)17/h3-6H,1-2,7-8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDWJIRQYIOVEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

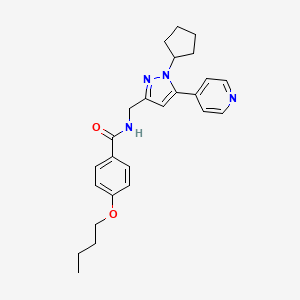

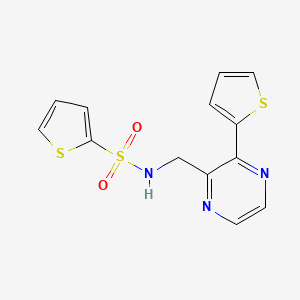

![N-cyclohexyl-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2494575.png)

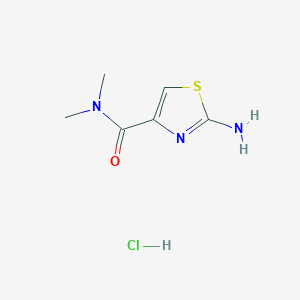

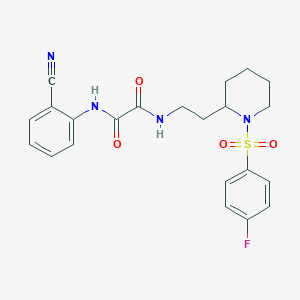

amine](/img/structure/B2494588.png)

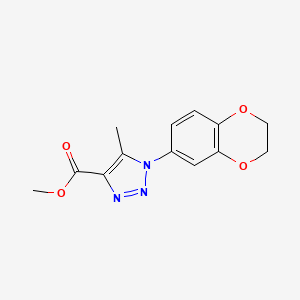

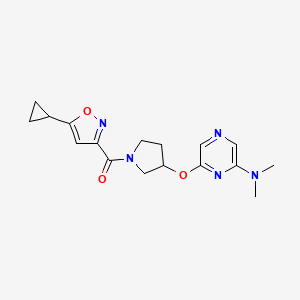

![N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2494589.png)

![2-(4-Chloro-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2494594.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2494596.png)